

Spectroscopic Profile of 6-Azaindole: A Technical Guide to its NMR Data

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Compound of Interest

Compound Name: 6-Azaindole

Cat. No.: B1212597

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Introduction

6-Azaindole, systematically known as 1H-Pyrrolo[2,3-c]pyridine, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a bioisostere of indole, its unique structural and electronic properties, conferred by the nitrogen atom in the six-membered ring, make it a valuable scaffold for the design of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics, particularly its Nuclear Magnetic Resonance (NMR) data, is fundamental for its synthesis, characterization, and the structural elucidation of its derivatives. This technical guide provides a concise overview of the available NMR data for **6-Azaindole**, details on the experimental protocols for such analyses, and a structural diagram for reference.

While comprehensive, peer-reviewed ^1H and ^{13}C NMR data for the parent **6-Azaindole** is not readily available in publicly accessible databases, this guide presents representative data for the closely related isomer, 7-Azaindole, to serve as a valuable reference point for researchers. The principles of NMR spectroscopy and the general chemical shift regions for aromatic heterocyclic compounds allow for meaningful comparative analysis.

Spectroscopic Data: 7-Azaindole (as a reference)

The following tables summarize the ^1H and ^{13}C NMR spectral data for 7-Azaindole, a closely related isomer of **6-Azaindole**. This data is provided to give researchers a foundational understanding of the expected chemical shifts and coupling constants for this class of compounds. The data was obtained in deuterated dimethyl sulfoxide (DMSO-d_6).

¹H NMR Spectroscopic Data of 7-Azaindole in DMSO-d₆

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H1	11.64	br s	-
H5	8.12	dd	4.7, 1.5
H4	7.74	dd	7.8, 1.5
H3	7.43	t	2.9
H6	6.99	dd	7.8, 4.7
H2	6.42	dd	3.1, 1.9

¹³C NMR Spectroscopic Data of 7-Azaindole in DMSO-d₆

Carbon Assignment	Chemical Shift (δ) ppm
C7a	149.0
C5	143.1
C4	127.9
C2	127.4
C3a	121.2
C6	115.3
C3	100.3

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below is a detailed methodology representative of the general procedures used for obtaining NMR spectra of azaindole compounds.

Sample Preparation

- Compound Purity: Ensure the **6-Azaindole** sample is of high purity to avoid interference from impurities in the NMR spectrum. This can be achieved through techniques such as recrystallization or column chromatography.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for NMR analysis of azaindoles include chloroform-d (CDCl_3) and dimethyl sulfoxide-d₆ (DMSO-d_6). DMSO-d_6 is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., N-H).
- Concentration: Prepare a solution of the **6-Azaindole** sample in the chosen deuterated solvent at a concentration typically ranging from 5 to 25 mg/mL.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ^1H and ^{13}C NMR spectra to 0.00 ppm.
- NMR Tube: Transfer the prepared solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

- Spectrometer: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, for better signal dispersion and resolution.
- ^1H NMR Parameters:
 - Pulse Sequence: A standard single-pulse experiment is generally sufficient.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
 - Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
- ^{13}C NMR Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zpgpg30) is used to simplify the spectrum to singlets for each carbon.

- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A delay of 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final NMR spectrum.

Visualization of 6-Azaindole Structure

To aid in the assignment of NMR signals, a clear understanding of the molecule's structure and atom numbering is essential. The following diagram, generated using Graphviz, illustrates the chemical structure of **6-Azaindole** with conventional atom numbering.

Caption: Structure and atom numbering of **6-Azaindole**.

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